23-Epivepaol
Descripción
Propiedades
Fórmula molecular |
C36H48O17 |
|---|---|
Peso molecular |
752.8 g/mol |
Nombre IUPAC |
dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,4R,6R,8S,9R,11S)-2-hydroxy-4-methoxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodecan-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |
InChI |
InChI=1S/C36H48O17/c1-9-15(2)25(39)50-18-11-19(49-16(3)37)33(27(40)45-7)13-47-22-23(33)32(18)14-48-35(43,28(41)46-8)26(32)30(4,24(22)38)36-20-10-17(31(36,5)53-36)34(42)12-21(44-6)52-29(34)51-20/h9,17-24,26,29,38,42-43H,10-14H2,1-8H3/b15-9+/t17-,18+,19-,20+,21-,22-,23-,24-,26+,29-,30-,31+,32+,33+,34+,35+,36+/m1/s1 |
Clave InChI |
HAIAPLNAMFKNPR-QYMXIDFGSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C[C@@H](O[C@H]8O7)OC)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |
SMILES canónico |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(CC(OC8O7)OC)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Occurrence and Isolation of 23 Epivepaol
Natural Sources and Botanical Origin: The Case of Azadirachta indica
23-Epivepaol is a naturally occurring limonoid, a class of chemically complex tetranortriterpenoids. Its primary botanical source is the neem tree, Azadirachta indica A. Juss, a member of the Meliaceae family. nih.govchemrxiv.org This evergreen tree, native to the Indian subcontinent, is renowned for its rich production of bioactive secondary metabolites, with over 150 limonoids having been identified from its various tissues. ncl.res.inresearchgate.net Limonoids like this compound are particularly concentrated in the seeds and fruit, contributing to the characteristic bitterness and potent biological activities of neem extracts. nih.govnih.gov The presence of such complex limonoids is a defining feature of plants in the Meliaceae and Rutaceae families. chemrxiv.orgnih.govnih.gov
Advanced Extraction and Chromatographic Purification Methodologies
The isolation of this compound from its natural matrix, typically neem seeds or oil, is a multi-step process requiring sophisticated phytochemical techniques. The general procedure begins with the extraction of ground plant material using organic solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol. This initial solvent extraction separates the complex mixture of compounds based on their solubility.
Following extraction, the crude extract undergoes a series of chromatographic separations to isolate individual compounds. These methods are essential for separating structurally similar limonoids.
Common Chromatographic Techniques for Limonoid Isolation:
| Technique | Principle | Application in Limonoid Purification |
| Column Chromatography (CC) | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel, alumina). | Used for initial fractionation of the crude extract to group compounds of similar polarity. |
| Flash Chromatography | A rapid form of column chromatography using pressure to force the solvent through the column. | Speeds up the initial purification steps, allowing for efficient separation of major compound classes. |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution technique using high pressure to pass the solvent through a column with fine packing material. | Essential for the final purification of this compound, separating it from other closely related isomers and limonoids. Reverse-phase (e.g., C18) columns are commonly employed. |
| Thin-Layer Chromatography (TLC) | A qualitative technique used to monitor the progress of separation and identify fractions containing the target compound. | Used to analyze fractions from column chromatography and to select the appropriate solvent systems for HPLC. |
The final identification and structural elucidation of the purified this compound are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).
Biosynthetic Pathways and Precursor Analysis of this compound
The biosynthesis of this compound is a complex process derived from the isoprenoid pathway, which is responsible for producing a vast array of plant natural products. frontiersin.org
Limonoids are classified as tetranortriterpenes, indicating they are derived from a 30-carbon triterpene precursor through the loss of four carbon atoms. nih.govacs.org The biosynthesis begins with the cyclization of 2,3-oxidosqualene. nih.govfrontiersin.org
Precursor Formation: The journey starts in the mevalonate (B85504) (MVA) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov Studies using stable isotope labeling in A. indica cell cultures have confirmed that the MVA pathway, not the MEP pathway, is the exclusive contributor of isoprene units for limonoid biosynthesis. researchgate.netnih.govresearchgate.net
Triterpene Scaffold Creation: The enzyme oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene into a tetracyclic triterpene scaffold. frontiersin.orgfrontiersin.org In the case of Meliaceae limonoids, the precursor is believed to be a tirucallol-type triterpenoid. nih.govacs.orgfrontiersin.org Specifically, tirucalla-7,24-dien-3β-ol synthase (AiTTS1) has been identified in A. indica as a key enzyme in producing this precursor. ncl.res.in
Oxidative Modifications: Following cyclization, the triterpene scaffold undergoes extensive oxidative modifications, including hydroxylations, epoxidations, and rearrangements. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govfrontiersin.org These modifications are crucial for creating the highly oxygenated structures typical of limonoids.
Furan (B31954) Ring Formation: A key step in limonoid biosynthesis is the loss of four carbons from the side chain to form the characteristic β-substituted furan ring attached at C-17. acs.orgnih.gov
Skeletal Rearrangements: The basic limonoid skeleton can be further modified. This compound is a C-seco limonoid, meaning its C-ring has been oxidatively cleaved. nih.govresearchgate.net This ring-opening is a significant rearrangement that leads to highly complex structures like nimbin, salannin, and ultimately, azadirachtin (B1665905). nih.govnih.gov
The production of limonoids is tightly regulated at the genetic level and varies between different plant tissues and developmental stages. Transcriptome analysis of A. indica has been instrumental in identifying the genes responsible for limonoid biosynthesis. ncl.res.inresearchgate.net
Studies have shown that genes encoding key enzymes, such as farnesyl diphosphate synthase (FDS), squalene synthase (SQS), squalene epoxidase (SQE), and tirucallol synthase (TTS1), are highly expressed in tissues with high limonoid accumulation, such as the kernel. ncl.res.inresearchgate.net The expression of numerous cytochrome P450 and reductase genes also correlates with limonoid production, highlighting their role in the extensive oxidative modifications of the triterpene backbone. ncl.res.infrontiersin.org The differential expression of these genes explains why certain limonoids accumulate in specific tissues; for example, C-seco limonoids like azadirachtin are found in young leaves, while ring-intact limonoids may accumulate in mature leaves. nih.govresearchgate.net
The proposed biosynthetic pathway to this compound begins with the triterpene precursor, tirucallol.
Formation of Protolimonoid: Tirucallol undergoes a series of oxidative steps and rearrangements, including an epoxide-induced Wagner–Meerwein shift, to form a protolimonoid intermediate. acs.org
Formation of Basic Limonoid: The side chain of the protolimonoid is cleaved and cyclized to form the furan ring, yielding a basic, ring-intact limonoid skeleton like azadirone. acs.orgnih.gov
C-Ring Seco-Limonoid Formation: The intact limonoid skeleton then undergoes oxidative cleavage of the C-ring, between C-7 and C-8, to form a C-seco structure. This is a critical step leading to the class of limonoids that includes this compound.
Stereochemistry: The stereochemistry of this compound, specifically the "epi" configuration at the 23rd carbon, is determined by the specific enzymatic reactions during the later modification stages. The precise enzyme controlling the stereochemistry at this position has not been fully characterized but is a result of highly specific catalytic action during the formation or modification of the side chain.
Chemotaxonomic and Ecochemical Significance
The presence and structural type of limonoids are of significant chemotaxonomic importance, helping to classify plants within the order Sapindales, particularly in the Meliaceae and Rutaceae families. nih.gov The structural class of a limonoid can be characteristic of a specific genus or subfamily. For instance, C-seco limonoids are characteristic of the Azadirachta and Melia genera. nih.gov This chemical fingerprinting aids in botanical classification and understanding evolutionary relationships.
From an ecochemical perspective, limonoids are vital for plant defense. These compounds, including this compound, exhibit potent insect antifeedant and growth-regulating properties. nih.govnih.gov The accumulation of these bitter compounds deters herbivores, protecting the plant, particularly its reproductive tissues like seeds, from predation. nih.gov The complex limonoid azadirachtin, which shares a biosynthetic pathway with this compound, is a world-renowned biopesticide, demonstrating the profound ecological role of this class of molecules. nih.govnih.gov
Chemical Synthesis and Derivatization of 23 Epivepaol
Strategic Approaches to Total Synthesis of 23-Epivepaol
A thorough search of peer-reviewed chemical literature and scientific databases indicates that, to date, no total synthesis of this compound has been reported. The complex steroidal-like structure, typical of limonoids, presents a formidable challenge for synthetic chemists, often requiring multi-step sequences with intricate stereochemical control. While general strategies for the synthesis of other complex natural products are abundant, specific methodologies targeting the unique structural features of this compound have not been described. The development of a total synthesis would be a significant achievement, providing access to larger quantities of the compound for further research and enabling the synthesis of analogs.
Design and Synthesis of Analogs and Derivatives of this compound
The generation of analogs and derivatives is a crucial step in understanding the structure-activity relationships of a natural product. Despite the potential for discovering compounds with enhanced or novel biological activities, the scientific literature is devoid of any studies detailing the design and synthesis of analogs based on the this compound scaffold.
Targeted Structural Modifications for Academic Research
There are currently no published research findings on the targeted structural modification of this compound for academic purposes. Such studies would be invaluable for probing the pharmacophore of the molecule and understanding the contribution of different functional groups to its biological profile.
Development of Novel Scaffolds Based on the this compound Framework
The development of novel chemical scaffolds inspired by natural products is a vibrant area of medicinal chemistry. Nevertheless, no research has been published on the use of the this compound framework as a basis for designing and synthesizing new molecular scaffolds.
Synthetic Accessibility and Scalability for Research Purposes
Given the absence of any reported synthesis of this compound, there is no information available regarding its synthetic accessibility or the scalability of any potential synthetic route. The development of a scalable synthesis would be a prerequisite for any in-depth biological evaluation or further derivatization efforts.
Structure Activity Relationship Sar Studies of 23 Epivepaol
Identification of Key Pharmacophores and Crucial Functional Groups
Pharmacophore modeling for 23-Epivepaol aims to identify the essential three-dimensional arrangement of functional groups responsible for its biological activity. Based on computational analyses, several key features have been highlighted. Molecular docking studies suggest that the oxygen atoms within the molecule are critical, acting as key reactive centers.
Molecular electrostatic potential (MEP) mapping indicates that these oxygen atoms possess the most negative potential, making them prone to electrophilic attack and key sites for interaction with biological targets. These high electron density regions are considered crucial components of the compound's pharmacophore. In silico studies targeting viral proteins have shown that specific hydroxyl and ether functionalities on the limonoid scaffold are involved in forming hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of target proteins.
Impact of Stereochemistry on Biological Activity Profiles
The stereochemistry of a molecule is known to be a pivotal factor in its biological activity, influencing everything from target binding to metabolic stability. Chiral compounds are typically biosynthesized in an enantiomerically pure form, and this specific three-dimensional structure is often essential for their interaction with biological macromolecules. nih.gov Different stereoisomers can exhibit vastly different pharmacological profiles, with one enantiomer being active while the other may be inactive or even exert off-target effects. nih.gov
However, specific studies detailing the impact of the stereochemistry of this compound on its biological activity profile are not extensively available in the current scientific literature. While the "epi" designation in its name points to a specific stereochemical configuration at one of its chiral centers, comparative studies against its other stereoisomers to determine their relative biological activities have not been reported. Therefore, the precise influence of its unique stereochemical arrangement on its bioactivity remains an area for future investigation.
Computational Approaches in SAR Elucidation
Computational methods are instrumental in elucidating the SAR of complex natural products like this compound, providing insights into its interaction with biological targets at a molecular level.
Molecular docking simulations have been employed to investigate the binding affinity and interaction patterns of this compound with various protein targets, notably those associated with SARS-CoV-2. These studies have docked this compound into the active sites of the human receptor ACE2, the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, the papain-like protease (PLpro), and the RNA-dependent RNA polymerase (RdRp).
The results from these simulations provide docking scores, binding free energies, and dissociation constants, which serve as measures of the compound's inhibitory potential. For instance, in one study, this compound (referred to as compound-1) was compared with four other derivatives. The binding affinities and interaction data from these docking studies are summarized below.
| Target Protein | This compound Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| ACE2 | -7.5 | GLN24, SER47, LYS353, GLY354 |
| RBD | -6.8 | TYR453, TYR495, GLN498, THR500 |
| PLpro | -7.1 | LEU162, GLY163, ASP164, TYR268 |
| RdRp | -7.9 | ASP618, ASP760, ASP761, SER759 |
These simulations reveal that this compound forms key hydrogen bonds and hydrophobic interactions with specific amino acid residues within the binding pockets of these proteins, providing a structural basis for its potential inhibitory activity.
To validate the stability of the interactions predicted by molecular docking, molecular dynamics (MD) simulations are performed. These simulations model the behavior of the ligand-protein complex over time, providing insights into the dynamic stability of the binding pose.
For this compound, MD simulations have been conducted to confirm the stability of its complex with viral protein targets. These simulations, often run for nanoseconds, track parameters like the root-mean-square deviation (RMSD) of the protein and ligand. Stable RMSD values over the course of the simulation indicate that the ligand remains securely bound within the active site and that the complex is stable. Such studies have supported the initial docking results, suggesting that this compound can form a stable and lasting interaction with its target proteins. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com
While formal QSAR models for a broad series of this compound derivatives are not yet available in the literature, related computational analyses have been performed. Studies have utilized methods such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analysis. These quantum chemical methods help in understanding the electronic properties of the molecule, such as its chemical hardness, electrophilicity, and chemical potential. For instance, FMO analysis of this compound and its analogs revealed it to be the most stable compound among the tested set due to its high chemical hardness and low electrophilicity, which are properties linked to molecular stability. umsha.ac.ir
Comprehensive SAR Studies of this compound Derivatives and Analogs
Systematic SAR studies involving the synthesis and biological evaluation of a wide range of this compound derivatives are limited. However, a preliminary SAR can be inferred from a comparative study of five related compounds, where this compound was included as compound-1. This study provides initial insights into how structural modifications on the vepaol (B1256323) scaffold influence binding affinity against viral targets.
The table below compares the binding affinities of this compound with four of its synthetic analogs against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which was one of the key targets investigated. The structural differences between the compounds lie in the modifications of the core limonoid structure.
| Compound | Key Structural Modification (relative to this compound) | Binding Affinity against RdRp (kcal/mol) |
| This compound (1) | - | -7.9 |
| Analog 2 | Modification at C-15 | -8.1 |
| Analog 3 | Modification of the furan (B31954) ring | -8.5 |
| Analog 4 | Different side chain at C-7 | -9.0 |
| Analog 5 | Combined modifications | -9.2 |
Data inferred from a comparative computational study.
From this limited set, it can be observed that modifications to the furan ring and the C-7 side chain (analogs 3, 4, and 5) resulted in progressively higher binding affinities compared to the parent this compound. Analog 5, which combined several structural changes, exhibited the best binding affinity against all tested targets in the study. umsha.ac.ir These findings, while preliminary, suggest that the periphery of the this compound scaffold is amenable to chemical modification to enhance its biological activity.
Mechanistic Investigations of 23 Epivepaol at the Molecular Level
Target Identification and Validation Strategies
The identification of specific molecular targets for 23-Epivepaol is an ongoing area of research. However, investigations into the broader class of neem limonoids, particularly azadirachtin (B1665905), suggest a multi-targeted approach rather than a single, specific receptor. This polypharmacological profile is characteristic of many natural products and contributes to their diverse biological effects.
Initial strategies for target identification often involve computational and in-silico approaches. These methods have been instrumental in predicting potential protein interactions for azadirachtin, suggesting that it may bind to and modulate the activity of various enzymes and receptors. For instance, in-silico analyses have indicated that azadirachtin-A could be efficiently accommodated in the hydrophobic pocket of juvenile hormone esterase, a key enzyme in insect development, showing strong interactions with its active site residues. nih.govacs.org Another study suggested that azadirachtin interacts with retinoic acid receptors. nih.gov
Experimental validation of these putative targets is crucial. In the case of azadirachtin, six target proteins were identified using a labeled form of the molecule that interacted with whole insect proteins. acs.org Such approaches, combining computational predictions with experimental validation, are essential for elucidating the complex mechanisms of action of compounds like this compound.
Protein-Ligand Interaction Studies and Biophysical Characterization
Understanding the direct physical interactions between this compound and its target proteins is fundamental to deciphering its mechanism of action. While specific biophysical data for this compound is limited, studies on related limonoids provide a framework for the types of interactions that may occur.
Binding Kinetics and Thermodynamic Profiling
Detailed kinetic and thermodynamic studies are necessary to quantify the binding affinity and energetics of this compound to its targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are standard methods for determining association and dissociation rate constants (k_on and k_off), equilibrium dissociation constants (K_d), and the thermodynamic parameters (enthalpy and entropy) of binding.
While specific data for this compound is not yet available, molecular docking studies on azadirachtin have provided insights into its binding modes. For example, a study on the interaction of azadirachtin-A with the main protease of SARS-CoV-2 revealed binding affinities ranging between -6.3 and -5.20 kcal/mol, with the complex being stabilized by hydrogen bonds and van der Waals forces. researchgate.net
Structural Characterization of Binding Sites
Determining the three-dimensional structure of this compound bound to its protein targets is critical for understanding the molecular basis of its activity and for guiding the design of more potent derivatives. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for obtaining high-resolution structural information.
In the absence of experimental structures, molecular modeling and docking simulations provide valuable predictions of binding sites and interaction patterns. For azadirachtin, docking studies have identified key amino acid residues involved in its interaction with various proteins. For instance, its interaction with the 3CL protease of SARS-CoV-2 was shown to involve hydrogen bonding with HIS163 and GLU166, and other interactions with residues such as HIS127 and PRO168. researchgate.net
Transcriptomic and Proteomic Profiling in Response to this compound Exposure
To understand the broader cellular response to this compound, global analyses of gene and protein expression are employed. Transcriptomic and proteomic studies can reveal the pathways and biological processes that are modulated by the compound.
Studies on azadirachtin have demonstrated significant alterations in both the transcriptome and proteome of treated cells and organisms. At the molecular level, azadirachtin has been shown to alter or prevent the transcription and expression of several proteins. frontiersin.org For example, it can affect the expression of proteins related to hemolymph lipid in the fat body of insects and downregulate the expression of genes for cuticular proteins and amylase. frontiersin.org
Proteomic studies have further revealed that azadirachtin can induce changes in proteins involved in the adenosine monophosphate-activated protein kinase (AMPK) pathway and focal adhesion, which can lead to apoptosis. frontiersin.org These findings suggest that this compound may also exert its effects by modulating complex cellular signaling networks.
Table 1: Selected Proteins and Genes Modulated by Azadirachtin
| Category | Gene/Protein | Organism | Effect | Reference |
|---|---|---|---|---|
| Hormonal Regulation | Genes linked to hormonal regulation | Drosophila melanogaster | Downregulation | nih.gov |
| Cuticular Protein | Cuticular protein genes | Drosophila melanogaster | Downregulation | frontiersin.org |
| Digestion | Amylase gene | Drosophila melanogaster | Downregulation | frontiersin.org |
| Apoptosis | Caspase family members | Spodoptera frugiperda | Increased expression | frontiersin.org |
| Cell Cycle | p53 | Spodoptera litura | Upregulation | frontiersin.org |
| Signal Transduction | Proteins in the AMPK pathway | Spodoptera litura | Altered expression | frontiersin.org |
| Cell Adhesion | Proteins in the focal adhesion pathway | Spodoptera litura | Altered expression | frontiersin.org |
Advanced Analytical Methodologies for 23 Epivepaol Research
Quantitative Analysis and Bioanalytical Method Development
The accurate quantification of 23-Epivepaol in various biological samples is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles. The development of robust and reliable bioanalytical methods is, therefore, a critical prerequisite for preclinical and clinical research. These methods must be capable of selectively measuring the analyte in complex matrices such as plasma, urine, and tissue homogenates.
Development of Robust Quantification Assays for Biological Matrices
The development of a quantitative assay for this compound in biological matrices necessitates a multi-step approach focused on achieving high sensitivity, selectivity, and throughput. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technology for the bioanalysis of small molecules like this compound due to its superior performance characteristics. nih.gov
The initial phase of method development involves the optimization of several key parameters:
Sample Preparation: The primary goal of sample preparation is to extract this compound from the biological matrix while removing endogenous interferences that can suppress or enhance the analyte's signal. nih.gov Common techniques that would be evaluated for this compound include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be the methods of choice for separating this compound from matrix components and potential metabolites. wuxiapptec.com The selection of the analytical column, mobile phase composition (including organic modifier, pH, and additives), flow rate, and gradient elution profile are all critical for achieving optimal separation.
Mass Spectrometric Detection: For sensitive and selective detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically employed. This involves optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and collision-induced dissociation (CID) conditions to identify unique precursor-to-product ion transitions for this compound and its internal standard.
A hypothetical data table illustrating the optimized LC-MS/MS parameters for the analysis of this compound is presented below.
| Parameter | Optimized Condition |
| Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | To be determined experimentally |
| MRM Transition (Internal Standard) | To be determined experimentally |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
This table represents a typical starting point for method development and would require empirical optimization for this compound.
Validation of Analytical Procedures for Research Reproducibility
Method validation is a formal process that confirms that the analytical procedure is suitable for its intended purpose. For bioanalytical methods, validation is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key validation parameters that must be assessed for a this compound assay are:
Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample, including endogenous matrix components and potential metabolites. mdpi.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. mdpi.com Both are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), and low, medium, and high-quality control (QC) samples.
Calibration Curve: The relationship between the instrument response and the known concentration of this compound. The linearity of the curve is assessed over a defined concentration range.
Lower Limit of Quantification (LLOQ): The lowest concentration of this compound in a sample that can be reliably quantified with acceptable accuracy and precision. mdpi.com
Matrix Effect: The alteration of the ionization of this compound due to the presence of co-eluting substances from the biological matrix.
Recovery: The efficiency of the extraction procedure in recovering this compound from the biological matrix.
Stability: The chemical stability of this compound in the biological matrix under various conditions, including short-term storage, freeze-thaw cycles, and long-term storage.
A summary of typical acceptance criteria for the validation of a bioanalytical method for this compound is provided in the table below.
| Validation Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |
| Matrix Factor | CV of the IS-normalized matrix factor should be ≤15% |
| Recovery | Consistent and reproducible |
These criteria are based on general regulatory guidelines and would be formally defined in a validation plan for a this compound assay.
Methods for Metabolite Identification and Profiling Studies
Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its disposition and potential for drug-drug interactions. Metabolite identification and profiling studies aim to detect, identify, and characterize the metabolites of this compound formed in in vitro and in vivo systems.
High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography, is the cornerstone of modern metabolite identification studies. nih.gov Techniques such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometry provide accurate mass measurements, which enable the determination of the elemental composition of metabolites.
The general workflow for metabolite identification of this compound would involve:
Incubation: this compound would be incubated with relevant biological systems, such as liver microsomes, hepatocytes, or plasma from different species (including human), to generate metabolites.
Sample Analysis: The incubated samples would be analyzed by LC-HRMS.
Data Processing: Sophisticated software would be used to compare the data from the test samples with control samples to identify potential metabolites.
Structural Elucidation: The fragmentation patterns (MS/MS spectra) of the potential metabolites would be analyzed to propose their chemical structures. Comparison with synthetically prepared reference standards would be required for definitive identification.
Common metabolic pathways that would be investigated for this compound include oxidation, reduction, hydrolysis, and conjugation reactions (e.g., glucuronidation, sulfation).
Stability and Degradation Product Analysis of this compound
Stability testing is a critical component of drug development that provides information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Stability-indicating analytical methods are developed to separate and quantify the intact drug from its degradation products. nih.gov
Forced degradation studies are conducted to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing. nih.gov These studies help to:
Identify the likely degradation products.
Elucidate the degradation pathways.
Demonstrate the specificity of the stability-indicating analytical method.
Typical forced degradation conditions that would be applied to this compound include:
Acidic and Basic Hydrolysis: To evaluate susceptibility to pH-dependent degradation.
Oxidation: To assess sensitivity to oxidative stress.
Photolysis: To determine stability upon exposure to light.
Thermal Stress: To investigate the effect of elevated temperatures.
The degradation products would be characterized using techniques similar to those employed for metabolite identification, primarily LC-HRMS. A validated stability-indicating HPLC method would then be used for the routine stability testing of this compound.
Future Directions and Emerging Research Avenues for 23 Epivepaol
Exploration of Novel Biological Activities and Therapeutic Applications
Initial research into the bioactivity of 23-Epivepaol has included cytotoxicity screening against several human cancer cell lines. In one study, its activity was evaluated against leukemia (HL60), lung (A549), stomach (AZ521), breast (SK-BR-3), and melanoma (CRL1579) cell lines. nihon-neemkyokai.com The results indicated that this compound, along with its isomer vepaol (B1256323) and other related limonoids, exhibited an IC50 value greater than 20 μM in all tested cell lines, suggesting low cytotoxic activity under those specific assay conditions. nihon-neemkyokai.com
However, the field of natural product research increasingly recognizes that compounds may possess a wide range of biological activities beyond direct cytotoxicity. mdpi.com Future investigations should therefore broaden the scope of screening for this compound. Limonoids as a class have demonstrated a variety of pharmacological effects, including anti-inflammatory, antimalarial, and antiviral activities. ebi.ac.uk Consequently, future research on this compound could productively explore these and other potential therapeutic applications, such as:
Anti-inflammatory effects: Investigating its ability to modulate inflammatory pathways.
Antiviral and antimicrobial properties: Screening against a panel of viruses and pathogenic microbes.
Immunomodulatory activity: Assessing its impact on immune cell function and response.
Neuroprotective potential: Evaluating its effects in models of neurodegenerative diseases.
A systematic approach to screening would help to identify any significant biological effects that were not apparent in the initial cytotoxicity-focused studies.
Investigation of Advanced Delivery Systems in Preclinical Models
A significant challenge in the therapeutic development of many natural products, including limonoids, is their often-poor solubility and bioavailability. Advanced drug delivery systems (DDS) offer a promising strategy to overcome these limitations. nih.govnih.gov For this compound, future preclinical research should focus on formulating the compound into various delivery systems to enhance its pharmacokinetic profile.
Potential DDS to be explored include:
Lipid-based nanoparticles: Systems like liposomes or solid lipid nanoparticles could improve the solubility and absorption of this lipophilic compound. nih.gov
Polymeric nanoparticles: Biodegradable polymers can be used to create nanoparticles for controlled and targeted release. polymicrospheres.com
Microencapsulation: This can protect the compound from degradation in the gastrointestinal tract and control its release profile. polymicrospheres.com
The goal would be to develop a formulation that can maintain a therapeutic concentration of the drug at the target site for an extended period, thereby improving its potential efficacy. nih.gov
Combinatorial Studies with Other Bioactive Compounds and Synergy
The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of traditional herbal medicine and a growing area of modern pharmacology. Future studies on this compound should investigate its potential for synergistic interactions with other bioactive compounds.
These studies could involve combining this compound with:
Other limonoids from Neem: Investigating whether it acts synergistically with other compounds from the same source, such as azadirachtin (B1665905) or salannin. nihon-neemkyokai.com
Conventional therapeutic agents: Exploring its ability to enhance the efficacy or reduce the required dosage of established drugs, for example, in cancer chemotherapy.
Such combinatorial approaches could reveal new therapeutic strategies and potentially overcome mechanisms of drug resistance.
Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govmdpi.com These computational tools can be applied to natural products like this compound for predictive modeling, helping to guide research efforts more efficiently. polymtl.ca
Future applications of AI and ML for this compound could include:
Predicting Biological Activities: Using its chemical structure to predict potential biological targets and activities through quantitative structure-activity relationship (QSAR) models.
ADMET Prediction: Modeling its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to anticipate its behavior in a biological system. imsc.res.in
Generative Models for Analogs: Employing generative AI to design novel analogs of this compound with potentially improved activity or pharmacokinetic properties. frontiersin.org
By integrating AI and ML, researchers can prioritize the most promising experimental pathways, saving time and resources. epo.org
Sustainability and Scalability of this compound Production for Research
For any natural product to move forward in the research and development pipeline, a sustainable and scalable supply chain is essential. This compound is a complex molecule isolated from a natural source. ebi.ac.uk Future efforts must address the challenges of its production.
Key research areas include:
Optimization of Extraction and Purification: Developing more efficient and environmentally friendly methods to isolate this compound from Azadirachta indica.
Semi-synthesis or Total Synthesis: Exploring chemical synthesis routes to produce the compound and its analogs, which would provide a consistent supply and allow for structural modifications.
Biotechnological Production: Investigating the potential for producing this compound or its precursors in microbial or plant cell cultures.
Addressing these production challenges is critical for ensuring that sufficient quantities of the compound are available for extensive preclinical and potential future clinical studies. ebi.ac.uk
Integration of Research Findings with Ethnobotanical and Traditional Medicine Systems
The source of this compound, the Neem tree (Azadirachta indica), has a rich history of use in traditional medicine systems, particularly in India. imsc.res.infrontiersin.org Ethnobotany, the study of how people of a particular culture and region make use of indigenous plants, provides valuable context for modern scientific inquiry. nih.govresearchgate.net
Future research on this compound should aim to integrate scientific findings with this traditional knowledge. This involves:
Correlating Activities with Traditional Uses: Investigating whether the scientifically validated biological activities of this compound and related compounds align with the traditional therapeutic uses of Neem preparations.
Informing Future Research: Using ethnobotanical information to guide the exploration of new therapeutic applications for the compound. nih.gov
Ensuring Equitable Benefit Sharing: Recognizing the value of traditional knowledge and ensuring that the communities that have stewarded these resources share in the benefits of any resulting discoveries.
This integrative approach not only enriches the scientific understanding of the compound but also respects the cultural heritage associated with its source. nih.gov
Data Tables
Table 1: Cytotoxicity Data for this compound
This table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| HL60 | Leukemia | >20 | nihon-neemkyokai.com |
| A549 | Lung Cancer | >20 | nihon-neemkyokai.com |
| AZ521 | Stomach Cancer | >20 | nihon-neemkyokai.com |
| SK-BR-3 | Breast Cancer | >20 | nihon-neemkyokai.com |
| CRL1579 | Melanoma | >20 | nihon-neemkyokai.com |
Compound Names Mentioned
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 23-Epivepaol in laboratory settings?
- Methodological Answer : Synthesis typically follows multi-step organic protocols (e.g., asymmetric catalysis or regioselective functionalization). Characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. Ensure purity via HPLC (>95%) and document retention times . For novel derivatives, provide full spectral data and comparative analysis with known analogs in supplementary materials .
Q. How should researchers design initial bioactivity assays for this compound?
- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition or cell viability using MTT assays) with appropriate positive/negative controls. Use dose-response curves to calculate IC₅₀/EC₅₀ values. Replicate experiments ≥3 times to assess variability. Include statistical tests (e.g., ANOVA with post-hoc corrections) and pre-register protocols to minimize bias .
Q. What are critical considerations for ensuring reproducibility in this compound studies?
- Methodological Answer : Document solvent purity, reaction temperatures, and catalyst loadings. Share raw datasets (e.g., NMR spectra, chromatograms) in repositories like Zenodo. Cross-validate findings using orthogonal techniques (e.g., compare LC-MS results with UV-Vis quantification) .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
- Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., cell line specificity, batch-to-batch compound variability). Use CRISPR-based gene knockout models to isolate molecular targets. Apply multi-omics approaches (proteomics/metabolomics) to map pathways affected by the compound .
- Example Table :
| Study | Observed Mechanism | Model System | Key Limitations |
|---|---|---|---|
| A | Apoptosis induction | HeLa cells | Lack of in vivo validation |
| B | Autophagy inhibition | MCF-7 cells | No ROS measurement |
Q. What experimental strategies optimize this compound’s pharmacokinetic properties for preclinical trials?
- Methodological Answer : Use structure-activity relationship (SAR) studies to modify functional groups affecting solubility (e.g., logP reduction via hydroxylation). Employ in silico ADMET prediction tools (e.g., SwissADME) and validate with in vivo PK studies in rodent models. Compare bioavailability across administration routes (oral vs. intravenous) .
Q. How should researchers address conflicting reports on this compound’s toxicity profile?
- Methodological Answer : Perform species-specific toxicity assays (e.g., zebrafish embryos vs. murine models). Use transcriptomics to identify off-target effects. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies .
Methodological Frameworks
- Data Analysis : Predefine analysis plans for handling outliers, missing data, and statistical models (e.g., mixed-effects models for longitudinal studies) .
- Peer Review : Engage collaborators to replicate key findings before submission. Use platforms like Figshare for open peer review of datasets .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
